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Rhodanine 6GDN

Cat. No.: B11934685
CAS No.: 1232233-19-0
M. Wt: 479.0 g/mol
InChI Key: VYXSBFYARXAAKO-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Fluorescent Probe Chemistry

The journey of fluorescent molecules began in the 19th century. In 1871, Adolf von Baeyer synthesized the first synthetic fluorophore, fluorescein, which laid the groundwork for xanthene-based dyes. biotium.com This innovation was followed in 1887 by the creation of rhodamines, a new class of highly fluorescent dyes with a distinctive rose color, by the industrial chemist Ceresole. fluorofinder.com Rhodamine 6G, a specific derivative, was developed in 1892 by Bernthsen. mfa.org These dyes offered greater photostability and pH insensitivity compared to fluorescein, making them valuable tools. fluorofinder.com

Separately, the rhodanine (B49660) scaffold, a five-membered heterocyclic compound, was discovered in 1877 by Marceli Nencki. wikipedia.org For many years, rhodanine and its derivatives were of interest in synthetic chemistry. However, their significance in medicinal chemistry and as potential therapeutic agents surged following the clinical use of epalrestat, a rhodanine-containing drug for treating diabetic neuropathy, which was marketed in Japan in 1992. nih.govnih.gov

Structural Classification and Nomenclature in Academic Inquiry

Rhodamine 6G and the rhodanine scaffold belong to fundamentally different structural classes.

Rhodamine 6G (Rhodanine 6GDN): Rhodamine 6G is classified as a xanthene dye, a subset of the triarylmethane dyes. wikipedia.org Its core structure is a xanthene ring system. The molecular formula for Rhodamine 6G is C₂₈H₃₁ClN₂O₃. cncolorchem.comaatbio.com The name "this compound" is a commercial identifier, with the "6G" indicating a specific derivative and "DN" likely referring to the formulation or counter-ion. The Colour Index identifies it as C.I. Basic Red 1 and C.I. 45160. cncolorchem.com

Rhodanine Scaffold: Rhodanine is the common name for 2-thioxo-4-thiazolidinone. sigmaaldrich.com It is a five-membered heterocyclic compound containing a thiazolidine (B150603) core. wikipedia.org Its molecular formula is C₃H₃NOS₂. sigmaaldrich.com Derivatives are typically named based on the substitutions at various positions on the rhodanine ring, most commonly at the 3- and 5-positions. nih.gov

Chemical Properties of Rhodamine 6G and Rhodanine
PropertyRhodamine 6G (this compound)Rhodanine
Chemical ClassXanthene DyeThiazolidine Derivative
Molecular FormulaC₂₈H₃₁ClN₂O₃C₃H₃NOS₂
CAS Number989-38-8141-84-4
AppearancePurple-red powderSolid

Evolution of Research Trajectories for Rhodamine 6G (Rhodamine 6G) and Diverse Rhodanine Derivatives

Research into Rhodamine 6G and rhodanine derivatives has followed distinct yet impactful paths.

Rhodamine 6G: Initially used for dyeing textiles and paper, the exceptional fluorescence of Rhodamine 6G led to its adoption as a tracer dye in water flow studies. wikipedia.orgyoutube.com Its high photostability and quantum yield made it a prime candidate for use as a gain medium in dye lasers. wikipedia.org In biotechnology, it has become an indispensable tool for fluorescence microscopy, flow cytometry, and ELISA. youtube.com More recent research focuses on developing new Rhodamine 6G-based chemosensors for detecting metal ions like Pb²⁺ and Hg²⁺, and its use in advanced optoelectronic materials. mdpi.commdpi.come3s-conferences.org

Rhodanine Derivatives: The research trajectory for rhodanine derivatives has been predominantly in medicinal chemistry. Following the success of epalrestat, investigations into rhodanine-based compounds have exploded. ingentaconnect.com Scientists have synthesized and screened numerous derivatives for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. nih.govtandfonline.com However, the rhodanine scaffold has also gained a reputation as a potential "pan-assay interference compound" (PAINS), meaning it can appear to be active in many different assays due to non-specific interactions, which requires careful validation of any observed biological activity. nih.govnih.gov

Key Research Applications
Compound TypePrimary Research AreasSpecific Applications
Rhodamine 6GOptics, Biotechnology, Environmental ScienceLaser dyes, fluorescent tracers, cellular imaging, chemosensors
Rhodanine DerivativesMedicinal Chemistry, Drug DiscoveryAntidiabetic agents, anticancer agents, antimicrobial agents

Interdisciplinary Significance and Research Frontiers in Chemical Sciences

Both Rhodamine 6G and the rhodanine scaffold continue to be of great interest across various scientific disciplines.

Rhodamine 6G: The future of Rhodamine 6G research lies in the development of more sophisticated fluorescent probes and sensors with enhanced sensitivity and selectivity. mdpi.com Its application in super-resolution microscopy and as a component in biocompatible nanoparticles for in vivo imaging and drug delivery are active areas of exploration. taylorandfrancis.com Furthermore, its integration into hybrid nanomaterials for optoelectronic devices continues to be a promising frontier. mdpi.com

Rhodanine Scaffold: The rhodanine scaffold remains a "privileged scaffold" in drug discovery due to the ease of its chemical modification, allowing for the creation of large libraries of diverse compounds. nih.govingentaconnect.com Future research will focus on designing rhodanine derivatives with improved specificity and reduced off-target effects to overcome the challenges associated with PAINS. nih.gov The development of novel rhodanine-based inhibitors for specific enzyme targets, such as carbonic anhydrases and various kinases, is a key objective in the ongoing quest for new therapeutic agents. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31ClN2O3 B11934685 Rhodanine 6GDN CAS No. 1232233-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1232233-19-0

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Rhodanine 6gdn and Its Analogues

Condensation Reactions for Core Scaffold Elaboration

The foundational step in the synthesis of Rhodanine (B49660) 6GDN and related compounds is the construction of their core heterocyclic systems. This is typically achieved through powerful condensation reactions that build the xanthene and thiazolidinone moieties.

Phthalic Anhydride (B1165640) and Substituted Phenol (B47542) Condensations for Xanthene Systems

The xanthene core, which forms the backbone of dyes like Rhodanine 6GDN, is traditionally synthesized via an acid-catalyzed condensation of a substituted phenol with phthalic anhydride. researchgate.netciac.jl.cn This reaction is a classic example of a Friedel-Crafts acylation. wpmucdn.com For instance, the synthesis of Rhodamine B, a close structural relative of this compound, involves the reaction of two equivalents of 3-(diethylamino)phenol with one equivalent of phthalic anhydride. wpmucdn.comrsc.org

The mechanism commences with the protonation of phthalic anhydride by a strong acid catalyst, such as sulfuric acid, which generates a highly electrophilic acylium ion. wpmucdn.com This electrophile is then attacked by the electron-rich aromatic ring of the 3-(diethylamino)phenol at the position para to the strongly activating amino group. wpmucdn.com This results in the formation of a substituted benzophenone (B1666685) intermediate. wpmucdn.com Under the reaction conditions, this intermediate undergoes a second intramolecular Friedel-Crafts-type alkylation. The ketone is protonated, creating a carbocation that is attacked by the second molecule of 3-(diethylamino)phenol. Subsequent dehydration leads to the formation of the fused, three-ring xanthene system. wpmucdn.comwpmucdn.combartleby.com

These reactions are often carried out at high temperatures, typically between 180°C and 210°C, and can be performed under solvent-free conditions, which aligns with the principles of green chemistry. wpmucdn.comwpmucdn.comrsc.org While sulfuric acid is a common catalyst, catalyst-free mechanochemical methods have also been developed, achieving high conversion rates in significantly shorter reaction times. rsc.org

Table 1: Synthesis of Xanthene Dyes via Phthalic Anhydride Condensation

Phenol ReactantAnhydrideCatalyst/ConditionsReaction TimeYieldReference
3-(diethylamino)phenolPhthalic anhydrideH₂SO₄, 180-200°C60 minutes49.54% wpmucdn.com
m-diethylaminophenolPhthalic anhydrideHeat, 170-175°C6-7 hours~90% prepchem.com
3-diethylamino phenolPhthalic anhydrideNone (Continuous flow), 180°C12 minutes~95% (conversion) rsc.org
ResorcinolPhthalic anhydrideH₂SO₄, 180-200°CNot specifiedNot specified wpmucdn.com

Thiourea and Thioglycolic Acid Cyclizations for Thiazolidinone Moieties

The rhodanine ring is a derivative of 2-thioxo-4-thiazolidinone. Its synthesis can be achieved through several cyclization pathways. A prominent method involves the reaction of thioureas with thioglycolic acid, catalyzed by a protic acid like hydrochloric acid. isfcppharmaspire.comsci-hub.se This approach allows for the direct preparation of both the unsubstituted rhodanine skeleton and N-aryl rhodanines in a single, atom-economical step. isfcppharmaspire.comsci-hub.se

Another widely used and historical synthesis starts with carbon disulfide. orgsyn.org In this procedure, carbon disulfide reacts with ammonia (B1221849) to form ammonium (B1175870) dithiocarbamate. orgsyn.org This intermediate then reacts with sodium chloroacetate (B1199739) (formed from chloroacetic acid) in water. orgsyn.orgnih.gov The initial reaction product, dithiocarbamylthioglycolic acid, subsequently undergoes an acid-catalyzed intramolecular cyclization and dehydration upon heating to yield the final rhodanine ring. orgsyn.org This method, adapted from the work of Julian and Sturgis, is efficient, producing high yields of rhodanine as a crystalline solid. orgsyn.org Variations of this multi-component condensation, for example using glycine, carbon disulfide, and sodium chloroacetate, are also employed to synthesize derivatives like rhodanine-3-acetic acid. nih.govnih.govchemicalbook.com

Targeted Functionalization and Derivatization Strategies

Once the core scaffold is assembled, a variety of chemical transformations can be employed to introduce diverse functional groups. These modifications are crucial for fine-tuning the properties of the final molecule.

Esterification and Alkylation Processes for Structural Diversification

Alkylation and esterification are common strategies to modify the rhodanine scaffold, often targeting the nitrogen atom at position 3 or a carboxylic acid functionality attached to it. N-alkylation can be achieved by reacting the rhodanine core with an appropriate alkyl halide in the presence of a base. nih.govrsc.org For instance, N-substituted rhodanines can be prepared by reacting a primary amine with carbon disulfide and a chloroacetylating agent in a one-pot process. nih.gov This allows for the introduction of various substituents at the nitrogen atom, which is a key position for structural diversification. nih.govresearchgate.net

Esterification is frequently performed on rhodanine derivatives that contain a carboxylic acid group, such as rhodanine-3-acetic acid. nih.gov The carboxylic acid can be converted to an ester using standard esterification methods, such as reaction with an alcohol under acidic conditions or via activation with a coupling agent. chemra.com These ester derivatives have shown importance in modulating the biological activity of rhodanine compounds. nih.gov

Table 2: Examples of Rhodanine Functionalization

Starting MaterialReaction TypeReagentsProduct TypeReference
RhodanineN-AlkylationAlkyl Iodide, K₂CO₃N-substituted rhodanine rsc.org
Primary amineN-Alkylation (One-pot)CS₂, Methyl (2-chloroacetyl)carbamateN-substituted rhodanine nih.gov
Rhodanine-3-acetic acidEsterificationAlcohol, Acid catalystRhodanine-3-acetic acid ester chemra.com
RhodanineN-Glycosylationα-acetobromoglucose, NaHN-glycosylated rhodanine acs.org

Knoevenagel Condensation for Arylidene Rhodanine Derivatives

The Knoevenagel condensation is a cornerstone reaction in the derivatization of rhodanine. wikipedia.orgsigmaaldrich.com It involves the reaction of the active methylene (B1212753) group at the C-5 position of the rhodanine ring with an aldehyde or ketone. sigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or their salts, and results in the formation of a 5-arylidene rhodanine derivative. wikipedia.orgderpharmachemica.com

This condensation is highly versatile and has been adapted to various conditions to improve efficiency and environmental friendliness. Microwave-assisted synthesis using catalysts like alum in aqueous media has been shown to produce excellent yields in very short reaction times. derpharmachemica.com Catalyst-free approaches using deep eutectic solvents such as choline (B1196258) chloride:urea have also been successfully employed. researchgate.net The reaction proceeds through the deprotonation of the C-5 methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step, often occurring spontaneously, yields the α,β-unsaturated product. sigmaaldrich.com This method allows for the introduction of a wide array of substituted aryl groups onto the rhodanine scaffold, which is a critical strategy for creating libraries of analogues for various applications. nih.govresearchgate.net

Table 3: Knoevenagel Condensation of Rhodanine with Aromatic Aldehydes

AldehydeCatalyst/SolventConditionsYieldReference
Various aromatic aldehydesAlum / WaterMicrowave (400W)Excellent derpharmachemica.com
VanillinAnhydrous sodium acetate (B1210297) / Glacial acetic acidReflux75% nih.gov
Various aromatic aldehydesCholine chloride:urea (1:2)90°C10-78% researchgate.net
2-MethoxybenzaldehydePiperidine / EthanolNot specifiedNot specified wikipedia.org

Thionation and Acylation Reactions

Further functionalization of the rhodanine core can be achieved through thionation and acylation reactions. Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is most commonly performed using Lawesson's reagent. researchgate.netwikipedia.orgnih.gov This reagent is effective for thionating amides and ketones, including the carbonyl group at the C-4 position of the rhodanine ring. researchgate.netnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl compound. wikipedia.orgnih.gov Phosphorus pentasulfide (P₂S₅) is another, more traditional reagent used for this transformation. researchgate.net

Acylation introduces an acyl group onto the molecule, often at a nucleophilic site. nih.gov For example, the sulfur atom of a thiorhodanine can be acylated. researchgate.net Research has shown that 4-thio-3-methylrhodanine can be acylated with various aromatic carboxylic acid chlorides to yield products that may exist as either thioketone or enthiol tautomers, depending on the substituents. researchgate.net Acylation can also occur at other positions, such as hydroxyl groups on complex analogues, using reagents like acetic anhydride or acetyl chloride. nih.gov These reactions provide another avenue for creating diverse libraries of rhodanine-based compounds. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Rhodanine 6gdn and Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental information about the electronic transitions within a molecule and is highly sensitive to the molecular structure and its environment.

Ultraviolet-Visible Absorption Spectroscopy in Various Media

The electronic absorption spectra of rhodanine (B49660) derivatives are characterized by transitions within the rhodanine ring and those involving substituents. Studies on various rhodanine derivatives reveal that the absorption maxima are significantly influenced by the nature of the substituents and the polarity of the solvent.

For instance, a study on three rhodanine derivatives, designated as R1 (unsubstituted at the 5-position), R2 (5-benzylidene substituted), and R3 (5-(4-(diethylamino)benzylidene) substituted), demonstrated a progressive red-shift (bathochromic shift) in the absorption maxima with increasing conjugation. mdpi.com In acetonitrile, the absorption maximum for R1 was observed at 293.5 nm, which shifted to 374 nm for R2 and further to 474 nm for R3. mdpi.com This significant shift is attributed to the extended π-electron delocalization conferred by the benzylidene and diethylamino-benzylidene groups, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The solvent environment also plays a crucial role in the electronic absorption of rhodanine derivatives. Generally, an increase in solvent polarity can lead to shifts in the absorption bands. For some rhodanine derivatives, a red shift is observed in more polar solvents, indicative of a more polar excited state compared to the ground state. This solvatochromic behavior is a key characteristic that can be exploited in the design of solvent polarity sensors.

UV-Vis Absorption Maxima of Rhodanine Derivatives in Acetonitrile
CompoundSubstitution at 5-positionAbsorption Maximum (λmax, nm)Reference
R1Unsubstituted293.5 mdpi.com
R2Benzylidene374 mdpi.com
R34-(diethylamino)benzylidene474 mdpi.com

Fluorescence Spectroscopy and Quantum Yield Determinations

While many rhodanine derivatives are used as intermediates in the synthesis of fluorescent dyes, the fluorescence properties of the core rhodanine structure and its simple derivatives are often weak. However, appropriate substitution can lead to compounds with significant fluorescence.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. For a rhodanine derivative designated as P4OC, its binding to bovine serum albumin (BSA) was studied using fluorescence spectroscopy. tandfonline.com The intrinsic fluorescence of BSA is quenched upon binding of the P4OC molecule, suggesting an interaction that affects the local environment of the protein's tryptophan and tyrosine residues. tandfonline.com This quenching was determined to be a static process, with a high binding constant, indicating a strong interaction between the rhodanine derivative and the protein. tandfonline.com

The design of fluorescent rhodanine derivatives often involves introducing electron-donating and electron-accepting groups to create a push-pull system, which can enhance intramolecular charge transfer (ICT) and lead to strong fluorescence. The quantum yields of such derivatives are highly dependent on the solvent, with more viscous or rigid environments often leading to higher quantum yields by restricting non-radiative decay pathways such as molecular vibrations and rotations.

Time-Resolved Fluorescence Spectroscopic Studies

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime and dynamics of fluorescent molecules. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be used to probe interactions with other molecules or changes in local viscosity.

Recent studies on rhodanine-based photoswitches have revealed complex photophysical pathways. chemicalbook.com Upon photoexcitation, the initially formed Franck-Condon excited state relaxes on a sub-picosecond timescale. chemicalbook.com However, the repopulation of the ground state is significantly slower, occurring over several hundred picoseconds. chemicalbook.com This suggests the involvement of intermediate states in the relaxation pathway. chemicalbook.com Ultrafast transient absorption spectroscopy, coupled with quantum chemical calculations, has indicated that a triplet-mediated isomerization pathway is responsible for these slow dynamics. chemicalbook.com The triplet state is populated through intersystem crossing from a nearly degenerate nπ* state, which is itself populated by ultrafast internal conversion from the initially excited bright ππ* state. chemicalbook.com This complex excited-state behavior has significant implications for the design and application of rhodanine-based molecular devices.

Vibrational and Chiroptical Spectroscopic Characterization

Vibrational and chiroptical spectroscopic techniques provide detailed information about the molecular structure, conformation, and chirality of rhodanine derivatives.

Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating the molecular structure of rhodanine derivatives. A detailed vibrational spectroscopic study of rhodanine, 3-aminorhodanine, and 3-methylrhodanine (B1581798) in the solid state has provided comprehensive assignments of their vibrational modes. researchgate.net

The IR spectrum of rhodanine is characterized by several key bands. The cis amide I mode, primarily associated with the C=O stretching vibration, gives rise to bands around 1713 cm⁻¹ and 1779 cm⁻¹. researchgate.net The amide II mode is observed at approximately 1457 cm⁻¹. researchgate.net The thioamide II and III modes, which have contributions from C-N stretching and N-H bending, are found at 1187 cm⁻¹ and 1083 cm⁻¹ in the IR spectrum, respectively. researchgate.net

In the Raman spectrum of rhodanine, the corresponding thioamide II and III bands appear at 1176 cm⁻¹ and 1066/1078 cm⁻¹. researchgate.net The positions of these bands shift upon substitution at the 3-position, as seen in 3-aminorhodanine and 3-methylrhodanine, reflecting the changes in the electronic and steric environment of the rhodanine core. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in assigning these vibrational modes by providing theoretical frequencies and potential energy distributions for each normal mode. researchgate.net

Key Vibrational Frequencies (cm⁻¹) of Rhodanine in the Solid State
Vibrational ModeInfrared (IR)RamanReference
Amide I (cis)~1713, 1779- researchgate.net
Amide II~1457~1457 researchgate.net
Thioamide II11871176 researchgate.net
Thioamide III10831066/1078 researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformation and Chirality

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution. While the parent rhodanine molecule is achiral, the introduction of chiral substituents or the interaction of rhodanine derivatives with chiral biomolecules can induce CD signals.

A study on the binding of a rhodanine derivative, P4OC, to bovine serum albumin (BSA), a chiral protein, utilized CD spectroscopy to monitor changes in the protein's secondary structure. tandfonline.com The CD spectrum of native BSA shows characteristic bands for its predominantly α-helical structure. tandfonline.com Upon the addition of the P4OC, a decrease in the α-helical content was observed, along with an increase in the percentage of β-sheet and random coil structures. tandfonline.com This indicates that the binding of the rhodanine derivative induces conformational changes in the protein. tandfonline.com Such studies are crucial for understanding the interactions of small molecules with biological macromolecules and are relevant in the field of drug design and discovery.

Spectroscopic Analysis of Intermolecular and Intramolecular Interactions

The photophysical characteristics of rhodanine dyes, including Rhodanine 6GDN, are profoundly influenced by their surrounding environment. Intermolecular interactions with substrates in both solution and on solid surfaces, as well as intramolecular conformational changes, dictate the dye's absorption and emission properties. Spectroscopic techniques serve as powerful tools to elucidate these complex interactions at a molecular level.

Dye-Substrate Interactions in Solution and on Solid Phases

The interaction of rhodanine derivatives with various substrates, such as metal ions, biomolecules, and solid surfaces like titanium dioxide (TiO2), has been a subject of extensive research. These interactions are critical for applications ranging from dye-sensitized solar cells to fluorescent biosensors.

In solution, the presence of metal ions can lead to significant changes in the absorption and fluorescence spectra of rhodanine-based sensors. For instance, certain rhodanine derivatives exhibit high selectivity and sensitivity towards specific metal ions. The coordination of a metal ion with the rhodanine moiety can disrupt the electronic structure of the dye, resulting in either a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption maximum. This is often accompanied by a "turn-on" or "turn-off" fluorescence response. For example, some rhodanine derivatives have been shown to be effective colorimetric and electrochemical sensors for heavy metal ions like Pb(II), Cu(II), and Hg(II). mdpi.comresearchgate.net The complex formation between the rhodanine derivative and the metal ion is the primary mechanism governing this sensing capability. researchgate.net

The interaction of rhodanine dyes with biomacromolecules, such as DNA, has also been investigated. Molecular dynamics simulations and spectroscopic studies of Rhodamine 6G, a close structural analogue of this compound, have revealed specific binding motifs with DNA. researchgate.net These studies indicate that the xanthene ring of the dye can stack onto the DNA base pairs, leading to changes in the dye's photophysical properties. researchgate.net Such interactions are fundamental to the use of these dyes as fluorescent probes in biological imaging and diagnostics. The binding of Rhodamine 6G to G-quadruplex DNA structures, for instance, can induce a specific circular dichroism (CD) profile, confirming a strong and selective interaction. mdpi.com

Table 1: Spectroscopic Data of Rhodanine Derivatives and Their Interactions with Various Substrates

Rhodanine Derivative/AnalogueSubstrateSolvent/PhaseAbsorption Max (λ_max) pre-interaction (nm)Absorption Max (λ_max) post-interaction (nm)Fluorescence Emission Max (λ_em) post-interaction (nm)
5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2)Pb(II) ionsSolutionNot specifiedNot specifiedNot specified
Rhodamine 6G (RhG)G-Quadruplex DNAAqueous Buffer~525Shifted and split~550
Rhodamine 6GDNA (B-DNA decamer)Solution~525Minor shifts~550
RhodaninePb(II) ionsSolutionNot specifiedFormation of Pb(II)R2 complex observedNot applicable

This table presents a summary of interaction studies on rhodanine derivatives and the closely related Rhodamine 6G. The data illustrates the typical spectroscopic changes observed upon interaction with different substrates.

Spectroscopic Signatures of Spirolactam Ring-Opening Mechanisms

A key intramolecular process governing the photophysical behavior of many rhodamine derivatives is the reversible switching between a colorless, non-fluorescent spirolactam form and a colorful, highly fluorescent open-ring amide form. This equilibrium can be influenced by external stimuli such as pH, solvent polarity, and the presence of specific analytes, forming the basis for numerous "off-on" fluorescent probes.

The spirolactam form is characterized by a spiro carbon atom that isolates the xanthene chromophore from the rest of the molecule, disrupting the extended π-conjugation and thus rendering the molecule colorless and non-fluorescent. Spectroscopically, this form exhibits absorption bands only in the UV region.

Upon stimulation, such as protonation in acidic media or coordination with a metal ion, the spirolactam ring opens. This ring-opening restores the π-conjugation across the xanthene core, leading to the appearance of a strong absorption band in the visible region, typically between 500 and 600 nm, and the onset of intense fluorescence. A comparative study of spirolactam-based probes derived from Rhodamine 6G, Rhodamine B, and Rhodamine 101 demonstrated that the pKa values for the ring-opening process are influenced by the specific rhodamine fluorophore used. nih.govresearchgate.net

The kinetics of the ring-opening and closing can also be monitored spectroscopically. The rate constants for these processes are dependent on factors such as the structure of the rhodamine derivative and the nature of the stimulus. For example, the observed rate constant (k_obs) for the ring-opening of different rhodamine spirolactams was found to correlate with the calculated Gibbs free energy differences for the reaction. nih.gov

The spectroscopic signatures of this process are distinct and quantifiable. The appearance of a new, strong absorption peak in the visible spectrum and a corresponding sharp increase in fluorescence intensity are the hallmark indicators of the spirolactam ring-opening. These changes provide a direct method to study the dynamics and thermodynamics of this important intramolecular reaction.

Table 2: Spectroscopic Characteristics of Spirolactam and Open-Ring Forms of Rhodamine Derivatives

Rhodamine DerivativeFormTypical Absorption Max (λ_max) (nm)Typical Fluorescence Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹)
General Rhodamine SpirolactamSpirolactam (Closed)< 350None / WeakLow
General Rhodamine SpirolactamOpen-Ring Amide500 - 600520 - 620High (~10⁵)
Rhodamine 6G-based probe (RLH A)Open-Ring Amide (at low pH)~530~550Not specified
Rhodamine B-based probe (RLH B)Open-Ring Amide (at low pH)~560~580Not specified
Rhodamine 101-based probe (RLH C)Open-Ring Amide (at low pH)~580~600Not specified

This table summarizes the general spectroscopic properties of the closed spirolactam and open-ring amide forms of rhodamine derivatives, with specific examples from a comparative study. nih.gov

Computational Chemistry and Theoretical Modeling of Rhodanine 6gdn and Derivatives

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is employed to determine optimized molecular geometries and ground-state energies for rhodanine (B49660) derivatives. scirp.orgmdpi.com DFT calculations, often utilizing functionals like B3LYP and ωB97XD combined with basis sets such as 6-31G(d,p) or 6-311++G**, can predict the three-dimensional arrangement of atoms with high accuracy. mdpi.comekb.eg For instance, studies on rhodanine derivatives have shown an excellent correspondence between theoretically computed geometric parameters and those measured experimentally via X-ray crystallography. ekb.eg The optimized structure of some rhodanine derivatives is found to be planar, with specific moieties potentially oriented out of the molecular plane. ekb.eg

DFT methods are also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the electronic behavior and reactivity of the compounds. scirp.orgnih.gov The accuracy of these calculations can be validated by comparing them with experimental data, showing good agreement. mdpi.com

Table 1: DFT Functionals and Basis Sets Used in Rhodanine Derivative Studies

Functional Basis Set Application Reference
B3LYP 6-31G(d) Chemical reactivity studies scirp.org
B3LYP 6-31G(d,p) Calculation of quantum parameters mdpi.com
ωB97XD 6-311++G(d,p) Calculation of quantum parameters, HOMO/LUMO energies mdpi.com
B3LYP 6-311++G** Ground state structure optimization ekb.eg
B3LYP 6-311++G(d,p) Vibrational frequency calculations for Rhodamine 6G nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their excited states. This method is instrumental in predicting and interpreting electronic absorption spectra. ekb.egrsc.org For rhodanine derivatives, TD-DFT calculations, often performed at levels like TD-DFT/B3LYP/6-311++G**, help in the assignment of experimentally observed electronic transitions. ekb.eg

These calculations can identify the nature of the transitions, such as the π-π* transitions characteristic of the rhodanine ring. ekb.eg Furthermore, the influence of the chemical environment on the spectral properties can be investigated by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). ekb.eg The combination of TD-DFT with experimental spectroscopy provides a comprehensive understanding of the electronic properties of these molecules. mdpi.com Natural Transition Orbitals (NTOs) can also be computed to offer a more detailed picture of the nature of the electronic transitions. ekb.eg

Table 2: Examples of Calculated Electronic Transitions in Rhodanine Derivatives

Compound Type Transition Type Calculated Wavelength (nm) Method Reference
Rhodanine Derivatives π-π* (Rhodanine ring) ~294 TD-DFT/B3LYP/6-311++G** ekb.eg
Rhodanine Derivatives π-π* (Rhodanine ring) ~252 TD-DFT/B3LYP/6-311++G** ekb.eg
Rhodamine B Dimer Charge-Transfer (CT) Varies Optimally-Tuned TD-DFT rsc.org

Molecular Dynamics and Molecular Docking Simulations

Molecular dynamics and docking simulations are computational techniques that explore the dynamic behavior and interaction of molecules over time, providing insights into conformational changes and binding affinities with biological targets.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules, allowing for the exploration of conformational landscapes and energetic profiles of rhodanine derivatives. nih.govresearchgate.netnih.gov All-atom MD simulations can track the diffusion and orientation of molecules like Rhodamine 6G in different environments, such as at a water-decane interface or in bulk water. researchgate.netnih.gov These simulations have shown that the mobility of the molecule can be significantly different at interfaces compared to bulk solutions. nih.gov

In the context of interactions with biomolecules, MD simulations can clarify the structural properties of complexes, such as Rhodamine 6G bound to DNA. nih.gov By analyzing the simulation trajectories, researchers can identify distinct and preferred alignments of the chromophore with respect to the biomolecule. nih.gov The stability and flexibility of the molecule or its complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) over the simulation time. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This technique is crucial for understanding the binding modes of rhodanine derivatives with biological targets and for structure-based drug design. nih.gov Studies have used molecular docking to investigate the interactions of rhodanine derivatives with enzymes like tyrosine kinase and aldose reductase. researchgate.netnih.gov

The results of docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding site. nih.gov For example, the oxygen and sulfur atoms of the rhodanine core have been identified as forming key interactions with binding site residues. nih.gov The binding affinity, often expressed as a docking score or in units of kcal/mol, provides a quantitative estimate of the strength of the interaction, helping to rank potential inhibitors. researchgate.net One study on aldose reductase inhibitors found a rhodanine-3-acetic acid derivative with a strong binding affinity of -9.6 kcal/mol. researchgate.net

Table 3: Molecular Docking of Rhodanine Derivatives against Protein Targets

Derivative Class Protein Target PDB ID Key Interactions Noted Reference
Rhodanine derivatives Tyrosine kinase (c-Src) 3G6H Interactions via oxygen atoms from phenoxy and rhodanine groups, and rhodanine sulfur atoms. nih.gov
Rhodanine-3-acetic acid Aldose Reductase 1US0 Strong binding affinity observed. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from electronic structure calculations that quantify various aspects of a molecule's reactivity and electronic properties. These indices are invaluable for predicting chemical behavior and for developing quantitative structure-activity relationships (QSAR). scirp.orgnih.gov

Key descriptors calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) include the energy gap (ΔE = E_LUMO - E_HOMO), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (σ). scirp.orgmdpi.com A small HOMO-LUMO gap generally indicates high polarizability, low kinetic stability, and high chemical reactivity. scirp.org For example, studies on a series of 5-arylidene rhodanines showed that the compound with the smallest energy gap (3.004 eV) was the most reactive and the best electron donor. scirp.org

These global reactivity descriptors help predict the relative stability and reactivity of different rhodanine derivatives. scirp.orgmdpi.com Additionally, local reactivity descriptors, such as those derived from Mulliken population analysis or Fukui functions, can identify specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. scirp.org Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict reactive sites. ekb.eg

Table 4: Quantum Chemical Descriptors for a Rhodanine Derivative (Compound 6 in source)

Descriptor Symbol Value (eV) Significance Reference
HOMO Energy E_HOMO -5.432 Electron-donating ability scirp.org
LUMO Energy E_LUMO -2.428 Electron-accepting ability scirp.org
Energy Gap ΔE_gap 3.004 Reactivity, Stability scirp.org
Electronegativity χ 3.930 Electron-attracting tendency scirp.org
Chemical Hardness η 1.502 Resistance to change in electron number scirp.org

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Contributions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and spectral characteristics. wikipedia.org

In the study of rhodanine derivatives, DFT calculations are commonly employed to determine the energies and distributions of these frontier orbitals. For instance, studies on a series of rhodanine derivatives, herein designated as R1 (rhodanine), R2 ((Z)-5-benzylidene-2-thioxothiazolidin-4-one), and R3 (5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one), show distinct trends in their FMO properties. mdpi.com

The energy of the HOMO is associated with the molecule's nucleophilicity and its ability to donate electrons. youtube.com Calculations show that the HOMO energies increase in the order R1 < R2 < R3. mdpi.com The introduction of a benzylidene group (R2) and a further diethylamino-benzylidene group (R3) systematically raises the HOMO energy level. mdpi.com This indicates that R3 is the most capable electron donor of the series, a property that influences its chemical and electrochemical behavior. mdpi.com

The LUMO, conversely, relates to a molecule's electrophilicity or electron-accepting ability. youtube.com The distribution of the HOMO and LUMO densities across the molecular structure provides insight into the regions most involved in electronic transitions and reactions. In many rhodanine derivatives, the HOMO is typically delocalized over the entire molecule or concentrated on the electron-donating parts, while the LUMO is often localized on the electron-acceptor moieties. researchgate.net For derivatives R2 and R3, the repartition of the HOMO orbitals on the C=S bond within the rhodanine core is similar, while it differs for the unsubstituted R1. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity and kinetic stability. wikipedia.org A smaller gap implies a more reactive molecule that is more easily polarizable and will exhibit electronic transitions at longer wavelengths. mdpi.com For the studied rhodanine derivatives, the energy gap varies in the order R1 > R2 > R3. mdpi.com This trend aligns with their observed electrochemical and spectral properties, where increasing substitution leads to enhanced reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Rhodanine Derivatives (in eV) Calculated using the ωB97XD/6-311++G* density functional model in a polar solvent.*

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
R1-6.59-1.535.06
R2-5.99-2.313.68
R3-5.20-2.173.03
Data sourced from a computational study on rhodanine derivatives. mdpi.com

Analysis of Electrophilicity, Nucleophilicity, Global Hardness, and Softness

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These include electronegativity (χ), global hardness (η), global softness (σ), and the global electrophilicity index (ω). mdpi.comresearchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Global Hardness (η) represents the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Softness (σ) is the reciprocal of global hardness and indicates a molecule's polarizability and reactivity. ekb.eg

Global Electrophilicity Index (ω) quantifies the electron-accepting capability. mdpi.com

Table 2: Chemical Reactivity Parameters of Rhodanine Derivatives Calculated using the ωB97XD/6-311++G* model in a polar solvent.*

ParameterR1R2R3
Electronegativity (χ) (eV)4.064.153.68
Global Hardness (η) (eV)2.531.841.51
Global Softness (σ) (eV-1)0.200.270.33
Global Electrophilicity Index (ω) (eV)3.264.714.51
Data sourced from a computational study on rhodanine derivatives. mdpi.com

Dipole Moment Correlation with Molecular Activity

For the rhodanine derivatives R1, R2, and R3, the calculated dipole moments show an increasing trend: R1 (2.06 D) < R2 (3.98 D) < R3 (8.84 D). mdpi.com The significantly higher dipole moment of R3 is attributed to the strong electron-donating effect of the diethylamino group, which causes a greater charge separation within the molecule. mdpi.com

This trend in dipole moment correlates well with the observed electrochemical behavior. The higher polarity of R3 contributes to its easier oxidation, which is reflected in its lower experimental oxidation potential. mdpi.com Furthermore, the dipole moment has been found to be well-correlated with other computed parameters such as the HOMO energy, molecular area, volume, and polarizability. mdpi.com The increasing polarizability from R1 to R3 facilitates charge redistribution upon electronic excitation, contributing to both enhanced redox activity and shifts in UV-Vis absorption spectra. mdpi.com

Structure-Property Relationship Elucidation through Theoretical Methods

Theoretical methods are invaluable for establishing clear structure-property relationships in rhodanine derivatives. By computing a range of quantum chemical parameters, researchers can understand and predict how structural modifications will affect the macroscopic properties of these compounds. nih.govmdpi.com

Correlation between Computed Quantum Parameters and Experimental Spectroscopic Data

A significant validation of theoretical models comes from their ability to reproduce and explain experimental data. In the study of rhodanine derivatives, there is often a strong correlation between computed quantum parameters and experimental spectroscopic results, such as those from FT-IR, Raman, and UV-Vis spectroscopy. mdpi.comnih.gov

Theoretical calculations can be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands to specific molecular vibrations. nih.gov More importantly, for electronic properties, the calculated HOMO-LUMO energy gap (ΔE) often shows a good correlation with the electronic absorption spectra (UV-Vis). A smaller calculated energy gap generally corresponds to a bathochromic (red) shift in the absorption maximum, indicating that less energy is required for the electronic transition. mdpi.com This strong agreement between DFT-calculated energies and UV-Vis spectra validates the accuracy of the computational approach. mdpi.com This synergy between theory and experiment provides a comprehensive framework for understanding the electronic structure and optical transitions of rhodanine derivatives. mdpi.com

Prediction of Redox Potentials from Electronic Structure Calculations

The electrochemical behavior of rhodanine derivatives, particularly their redox potentials, is a key property for applications in areas like molecular sensors and photovoltaics. mdpi.commdpi.com Electronic structure calculations provide a powerful means to predict these potentials before undertaking time-consuming synthesis and experiments. rowansci.com

It has been demonstrated that DFT-calculated HOMO and LUMO energies are in good linear correlation with experimental redox potentials for rhodanine derivatives. mdpi.com The HOMO energy, representing the electron-donating ability, is particularly linked to the oxidation potential. A higher HOMO energy level suggests that the molecule can be oxidized more easily (i.e., at a lower potential). mdpi.com For example, the calculated increase in HOMO energy in the order R1 < R2 < R3 corresponds directly to the decreasing oxidation potentials observed experimentally for these compounds. mdpi.com

This predictive capability is highly valuable for the rational design of new materials. By computationally screening various potential rhodanine derivatives, researchers can identify candidates with desired electrochemical properties, such as specific redox potentials for selective metal ion detection, before committing to their synthesis. mdpi.com The strong correlation between DFT-predicted quantum parameters and experimental redox potentials underscores the relevance of these computational approaches in modern materials science. mdpi.com

Investigation of Mechanistic Aspects in Biological Contexts Excluding Clinical Human Data

Enzyme Inhibition Mechanism Studies (In Vitro)

Rhodanine (B49660), a 2-thioxo-4-thiazolidinone heterocyclic moiety, serves as a core scaffold for a variety of derivatives that have been investigated for their inhibitory effects on numerous enzymes. The versatility of this structure allows for modifications that can lead to potent and selective inhibition of key biological targets. This section explores the specific mechanisms and pathways through which rhodanine-based compounds exert their inhibitory actions on several critical enzymes.

HIV-1 Integrase (IN) Inhibition Pathways

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a prime target for antiretroviral agents. The integration process occurs in two main steps: 3'-processing, which takes place in the cytoplasm of an infected cell, followed by a strand transfer reaction inside the nucleus. nih.gov Research has identified rhodanine-containing compounds as inhibitors of this enzyme. nih.govmdpi.com

The inhibitory action of rhodanine derivatives targets both catalytic activities of HIV-1 IN. For instance, certain derivatives have been shown to inhibit both 3'-processing and strand transfer with equal potency. nih.gov The structure-activity relationship (SAR) studies reveal that the nature of substituents on the rhodanine scaffold is critical for inhibitory activity. For example, the presence of an electron-donating methoxy group on one of the aromatic rings of a derivative can confer inhibitory activity against both steps, whereas weakly electron-withdrawing groups might show no inhibition. nih.gov Conversely, introducing a strongly electron-withdrawing nitrofuran ring can lead to moderate inhibitory activity, which is further enhanced by electron-donating groups on other parts of the molecule. nih.gov

Table 1: Inhibition of HIV-1 Integrase Catalytic Activities by Select Rhodanine Derivatives

Compound Type Target Step IC₅₀ (µM) Reference
Rhodanine derivative with methoxy substitution 3'-Processing 33 nih.gov
Rhodanine derivative with methoxy substitution Strand Transfer 33 nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Rhodanine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of neurotransmission. nih.gov In vitro studies using Ellman's spectrophotometric method have demonstrated that aromatic amides and esters of rhodanine-3-acetic acid exhibit moderate, balanced activity against both cholinesterases. nih.gov

The inhibitory potency, expressed as IC₅₀ values, varies based on the chemical structure of the derivatives. For AChE, IC₅₀ values have been recorded in the range of 24.05–86.85 μM, while for BChE, the range is broader at 7.92–227.19 μM. nih.gov Structure-activity relationship studies indicate that ester derivatives are more efficient inhibitors of AChE than their amide counterparts. Furthermore, the presence of a 4-nitroaniline or 4-nitrophenol group tends to result in superior activity compared to other substituents. nih.gov Kinetic studies of certain rhodanine-pyridinium derivatives have demonstrated a competitive inhibition mechanism against both AChE and BChE.

Table 2: In Vitro Inhibition of Cholinesterases by Rhodanine-3-Acetic Acid Derivatives

Enzyme Compound Type IC₅₀ Range (µM) Key Findings Reference
Acetylcholinesterase (AChE) Esters and Amides 24.05 - 86.85 Esters are more efficient inhibitors than amides. nih.gov
Butyrylcholinesterase (BChE) Esters and Amides 7.92 - 227.19 Esterification and amidation can increase inhibition up to 26-fold. nih.gov

Carbonic Anhydrase (CA) Isoform Selective Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. Rhodanine derivatives have emerged as a non-sulfonamide class of CA inhibitors.

Studies have shown that different series of rhodanine derivatives exhibit selective inhibition profiles against various CA isoforms. For instance, Rhodanine-benzylidene and Rhodanine-hydrazine derivatives are found to be selective against the cytosolic isoform hCA II. In contrast, Rhodanine-N-carboxylate derivatives are highly selective for the tumor-associated hCA IX. The inhibitory potency is quantified by the inhibition constant (Kᵢ), with some derivatives inhibiting hCA II with Kᵢ values in the micromolar range. This isoform selectivity highlights the potential for designing targeted inhibitors based on the rhodanine scaffold.

Table 3: Selective Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Rhodanine Derivatives

Derivative Class Selective Target Kᵢ Values (µM) for hCA II Reference
Rhodanine-benzylidene hCA II 9.8, 46.4
Rhodanine-hydrazine hCA II 7.7
Rhodanine-N-carboxylate hCA IX Not specified for hCA II
Rhodanine-linked oxadiazole hCA II 4.7

Thymidylate Kinase Inhibition in Microbial Systems

In the search for new antibiotics, bacterial thymidylate kinase (TMPK) has been identified as a promising target. This essential enzyme catalyzes a key step in the synthesis of thymidine 5'-triphosphate, a necessary precursor for DNA synthesis.

Bacterial cytological profiling has been used to study rhodanine-containing compounds, revealing that while some act promiscuously, others specifically inhibit the DNA replication pathway in bacteria such as Escherichia coli. Genetic analysis of resistant mutants and in vitro activity assays confirmed that thymidylate kinase is the intracellular target of these specific rhodanine analogs. One analog demonstrated a low half-maximal inhibitory concentration (IC₅₀) in vitro and displayed the greatest specificity for inhibiting the DNA replication pathway, showcasing the potential to develop specific antibiotics from this class of compounds.

Modulatory Effects on Other Enzyme Targets

The rhodanine scaffold has been utilized to develop inhibitors for a range of other enzyme targets.

Dual-Specificity Phosphatases (DSPs): A series of rhodanine-based inhibitors have been synthesized and identified as novel, potent, and selective inhibitors of the JNK-stimulating phosphatase-1 (JSP-1), a member of the DSP family. DSPs are a subclass of protein tyrosine phosphatases that play a role in inflammatory and proliferative disorders.

HCV NS3 Protease: Arylalkylidene rhodanines have been shown to inhibit the Hepatitis C Virus (HCV) NS3 protease at moderate concentrations. While some of these compounds also inhibit other serine proteases like chymotrypsin and plasmin, structural modifications can significantly enhance selectivity. Introducing bulkier and more hydrophobic functional groups can increase selectivity towards HCV NS3 protease by as much as 13- to 25-fold.

Phosphodiesterases (PDEs): The investigation of rhodanine derivatives as direct inhibitors of the phosphodiesterase enzyme family is not extensively documented in the reviewed scientific literature. While the rhodanine scaffold is versatile, specific studies detailing its mechanistic interactions with PDEs are not readily available.

Molecular Interactions with Biomacromolecules

Protein Binding Mechanisms and Thermodynamics (e.g., Human Hemoglobin)

A note on the compound: While the focus of this article is Rhodanine 6GDN, specific data on its interaction with human hemoglobin is not available in the reviewed literature. The following section details the interaction between the closely related xanthene dye, Rhodamine 6G, and human hemoglobin to provide mechanistic insights that may be relevant.

Spectroscopic and thermodynamic studies have been employed to characterize the interaction between Rhodamine 6G and human hemoglobin (Hb). The binding mechanism is understood to be a synergistic effect of both hydrophobic association and electrostatic interactions.

Investigations using steady-state and time-resolved fluorescence quenching of Rhodamine 6G in the presence of hemoglobin indicate that the quenching process is static in nature. This suggests the formation of a non-fluorescent ground-state complex between the dye and the protein.

Thermodynamic parameters, including binding constants and the number of binding sites, have been calculated to quantify this interaction. These studies help in understanding the stability and spontaneity of the binding process. The binding average distance between Rhodamine 6G (acting as an energy donor) and the acceptor hemoglobin has also been determined based on Förster's theory of resonance energy transfer.

Table 1: Summary of Rhodamine 6G and Human Hemoglobin Interaction

Parameter Investigated Method Used Finding
Nature of Interaction UV-vis, Fluorescence Spectroscopy, Circular Dichroism Combined hydrophobic and electrostatic interactions.
Quenching Mechanism Steady-state and time-resolved fluorescence Static quenching, indicating complex formation.
Binding Metrics Spectroscopic analysis Binding constants and number of binding sites computed.

| Energy Transfer | Förster's theory | Binding average distance between donor and acceptor determined. |

DNA Intercalation and Related Mechanistic Pathways

Certain rhodanine derivatives have been shown to interact with DNA, primarily through intercalation, a process where a molecule inserts itself between the planar base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's structure and function, including unwinding and lengthening of the helix, which can affect replication and transcription.

Studies on new N-substituted rhodanines (designated RD1-7) revealed a strong binding affinity with calf-thymus DNA (ct-DNA). These compounds were identified as minor groove binders, and their interaction is stabilized by hydrogen bonding and hydrophobic attractions. The binding constants (Kb) for these derivatives were found to be in the range of 1.5–7.4 × 105 M-1.

Furthermore, a specific S-glucosylated 5-arylidene rhodanine, referred to as compound 6, demonstrated DNA intercalation with a half-maximal inhibitory concentration (IC50) value of 19.6 µM. This activity is a key component of its antitumor potential.

Table 2: DNA Binding Affinity of N-Substituted Rhodanine Derivatives

Compound Series Binding Constant (Kb) Range (M-1) Mode of Interaction

| RD1-7 | 1.5 x 105 - 7.4 x 105 | Minor groove binding, H-bonding, hydrophobic interactions. |

Topoisomerase II Inhibition through Nucleic Acid Interaction

Topoisomerase II is a vital enzyme in eukaryotic cells that manages DNA topology during processes like replication and transcription by creating transient double-strand breaks. This enzyme has become a significant target for anticancer drugs.

Several rhodanine derivatives have been identified as inhibitors of human DNA topoisomerase II. For instance, the S-glucosylated rhodanine known as compound 6 exhibited potent topoisomerase II inhibition with an IC50 value of 6.9 µM, which was more effective than the established anticancer drug Doxorubicin in the same study. The mechanism of action for some rhodanine derivatives involves inhibiting the catalytic activity of the enzyme. For example, certain benzimidazole-rhodanine conjugates have been identified as non-intercalating catalytic inhibitors of topoisomerase II, meaning they block the enzyme's function without inserting into the DNA itself. These inhibitors often work by stabilizing the "cleavage complex," which is the intermediate state where topoisomerase II is covalently bound to the DNA, thus preventing the re-ligation of the DNA strands and leading to cell death.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The rhodanine scaffold is considered a privileged structure in medicinal chemistry due to its versatility and broad range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of rhodanine derivatives by identifying how specific structural modifications influence their biological effects.

Several key SAR insights for rhodanine derivatives have been established:

Substitution at the N-3 position: Studies suggest that molecules with a free -NH- group at this position (an unsubstituted nitrogen) tend to be more potent than derivatives with substitutions like an N-CH2-COOH or N-phenyl group. This may be due to the role of the hydrogen donor group in interacting with the active site of molecular targets.

Substitution at the C-5 position: The nature of the substituent at the 5-position of the rhodanine ring significantly impacts activity. For instance, in a study comparing anticancer activity, derivatives containing a pyridine ring at this position showed more potent effects against lung cancer cells than those bearing a furyl ring. Another study noted that increasing the mass of an aryl substituent at this position led to a decrease in cytotoxic activity.

Electronic Properties: The electronic properties of substituents can influence activity. For example, in the context of Topoisomerase II inhibition, compounds with electron-donating groups have shown better inhibitory activity than those with electron-withdrawing groups.

Enethiol Hydrolysis Products: Research on rhodanine inhibitors of metallo-β-lactamases has revealed that the hydrolyzed enethiol products are often more potent than the parent rhodanine compound, suggesting they may be the primary active inhibitors.

Table 3: Summary of Structure-Activity Relationships for Rhodanine Derivatives

Position of Modification Structural Feature Impact on Biological Activity
N-3 Position Unsubstituted (-NH-) Increased cytotoxic potency.
C-5 Position Pyridine ring vs. Furyl ring Pyridine ring showed higher anticancer potency.
C-5 Position Increased mass of aryl substituent Decreased cytotoxic activity.
General Electron-donating groups Better Topoisomerase II inhibition.

| Hydrolysis Product | Enethiol formation | More potent inhibition of metallo-β-lactamases. |

A fundamental discrepancy has been identified between the subject of the requested article, "this compound," and the provided outline, which focuses on the chemical applications of rhodanine derivatives. Research indicates that "this compound" is a commercial name for the compound Rhodamine 6G (C.I. Basic Red 1, CAS 989-38-8), a well-known xanthene dye.

This compound is structurally distinct from the rhodanine molecule (a thiazolidine (B150603) derivative). The provided outline details the advanced applications of rhodanine and its derivatives in materials science and chemical sensing, which are based on the unique chemical properties of the rhodanine heterocyclic core.

Due to this fundamental scientific inconsistency, an article on "this compound" (Rhodamine 6G) cannot be accurately generated using the provided outline, as the outline's topics are not applicable to this compound. Proceeding would result in a scientifically inaccurate and misleading article.

Therefore, the requested article cannot be generated. It is recommended to revise the subject to align with the content of the outline, or vice versa.

Advanced Applications in Materials Science and Chemical Sensing

Chemically Modified Electrodes and Electrochemical Sensing Platforms

Electrochemical Recognition of Heavy Metal Ions

The complexing property of the rhodanine (B49660) heterocycle makes it a prime candidate for developing sensitive and selective electrochemical sensors for heavy metal ions. bohrium.com By immobilizing rhodanine derivatives onto electrode surfaces, chemically modified electrodes (CMEs) are created that can detect hazardous metal ions in aqueous solutions. mdpi.com

Research has demonstrated that CMEs based on rhodanine derivatives can be fabricated through methods like controlled potential electrolysis or successive cycling. mdpi.commdpi.com These electrodes have been successfully used to analyze samples containing cadmium (Cd(II)), lead (Pb(II)), copper (Cu(II)), and mercury (Hg(II)) at concentrations ranging from 10⁻⁷ to 10⁻⁵ M. mdpi.comresearchgate.net The detection mechanism relies on the complexation between the rhodanine ligand on the electrode and the metal ions in the solution, followed by an electrochemical stripping technique, such as differential pulse voltammetry (DPV), to measure the concentration of the captured ions. mdpi.com

Studies comparing different rhodanine derivatives have shown that structural modifications significantly influence sensitivity and selectivity. For instance, in a comparative study between (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (a rhodanine-azulene derivative) and 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (an aromatic rhodanine derivative), the azulene-based CME proved to be a superior candidate for Pb(II) detection, exhibiting approximately eight times higher sensitivity. bohrium.comresearchgate.net However, both types of modified electrodes were capable of detecting all tested metal ions (Cd, Pb, Cu, Hg), with the most intense signal consistently observed for lead. bohrium.commdpi.com The dissolution peaks for these metals on a benzylidenerhodanine-modified electrode were observed at specific potentials, indicating the selective complexation ability of the ligand. mdpi.com

Table 1: Electrochemical Detection of Heavy Metal Ions using Rhodanine-Based Chemically Modified Electrodes (CMEs)

Heavy Metal IonRhodanine Derivative UsedKey FindingsReference
Pb(II)BenzylidenerhodanineMost intense signal among tested ions; Estimated detection limit of 10-7 M. researchgate.net researchgate.net
Pb(II)(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-oneProved to be the best candidate for Pb(II) detection, being about eight times more sensitive than the aromatic derivative. bohrium.com bohrium.comresearchgate.net
Cd(II), Pb(II), Cu(II), Hg(II)BenzylidenerhodanineDissolution peaks observed at -0.796 V, -0.548 V, -0.098 V, and 0.269 V, respectively. mdpi.com mdpi.com
Cd(II), Pb(II), Cu(II), Hg(II)RhodanineElectrodes detected all tested metal ions in accumulation solutions. mdpi.com mdpi.com

Investigations of Redox Behavior and Charge Transfer Efficiency

Understanding the redox behavior and charge transfer efficiency of Rhodanine 6GDN is crucial for its application in electrochemical sensors. Cyclic voltammetry (CV) is a primary technique used for this characterization. mdpi.com CV studies involve scanning the potential of an electrode and measuring the resulting current, which provides information about the oxidation and reduction processes of the compound. mdpi.com

For rhodanine derivatives, CV characterization is performed in solutions at various concentrations and at different scan rates to identify the number and nature of redox processes. mdpi.com For example, one study identified that a rhodanine-azulene derivative (R1) showed five reduction processes and two oxidation processes, while an aromatic rhodanine derivative (R2) displayed three reduction and five oxidation processes, highlighting how substituent groups alter the electrochemical fingerprint of the molecule. mdpi.com The formation of a stable polymeric film on the electrode surface, essential for a reusable sensor, is often confirmed by recording the CV curves of the modified electrode in a transfer solution containing a known redox probe like ferrocene. researchgate.net

These investigations are fundamental to optimizing the performance of the sensor. The potentials at which oxidation and reduction peaks occur in the voltammogram are indicative of the energy levels of the molecular orbitals involved in the electron transfer process. mdpi.com The efficiency of charge transfer within the rhodanine-based film and between the film and the electrode surface dictates the sensitivity and response time of the resulting sensor. semanticscholar.org

Advanced Materials for Environmental Remediation

Design of Nanofibrous Membranes for Heavy Metal Ion Removal

Beyond sensing, rhodanine derivatives are being integrated into advanced materials for the active removal of heavy metals from contaminated water. One promising approach is the design of functionalized nanofibrous membranes. cgu.edu.twdntb.gov.ua Electrospinning is a versatile technique used to produce polymer nanofibers, which can be loaded with active compounds like rhodanine to create membranes with a high surface-area-to-volume ratio, ideal for capturing pollutants. nih.govaimspress.comresearchgate.net

In one study, rhodanine was dissolved with polymethylmethacrylate (PMMA) and electrospun into nanofibrous membranes. cgu.edu.tw These membranes demonstrated good uptake capabilities for silver (Ag(I)) and lead (Pb(II)) ions. cgu.edu.tw The adsorption efficiency was found to increase with higher initial concentrations of the metal ions. cgu.edu.tw Another approach involves immobilizing polyrhodanine onto the inner surface of an anodic aluminum oxide (AAO) membrane via vapor deposition polymerization. nih.gov This modified membrane showed remarkable performance in removing mercury (Hg(II)), silver (Ag(I)), and lead (Pb(II)) ions from aqueous solutions. nih.gov The adsorption of Hg(II) followed a pseudo-second-order kinetic model, which is indicative of chemical adsorption, and the maximum removal capacity was measured to be 4.2 mmol per gram of the polymer. nih.gov

A key advantage of these membranes is their potential for regeneration and reuse. cgu.edu.twnih.gov After capturing the metal ions, the membranes can be treated to release the ions, restoring their adsorption capacity for subsequent cycles. nih.gov These findings suggest that rhodanine-functionalized nanofibrous membranes are a viable and effective candidate for the remediation of water contaminated with hazardous heavy metals. cgu.edu.twnih.gov

Table 2: Performance of Rhodanine-Based Membranes in Heavy Metal Removal

Membrane TypeTarget Metal IonsKey Performance MetricReference
Electrospun Rhodanine/Polymethylmethacrylate Nanofibrous MembraneAg(I), Pb(II)Exhibited good ion uptake capabilities; uptake increased with initial metal ion concentration. cgu.edu.tw cgu.edu.tw
Polyrhodanine Modified Anodic Aluminum Oxide (AAO) MembraneHg(II)Maximum removal capacity measured at 4.2 mmol/g of polymer. nih.gov nih.gov
Polyrhodanine Modified Anodic Aluminum Oxide (AAO) MembraneAg(I), Pb(II)Demonstrated remarkable uptake performance toward these ions. nih.gov nih.gov

Imaging and Tracer Applications in Research Methodologies

Applications in Fluorescence Microscopy and Flow Cytometry

The core structure of this compound is related to rhodamine dyes, which are renowned for their fluorescent properties. This makes them highly suitable for various bio-imaging and analytical techniques. Rhodamine 6G, a related compound, is extensively used in biotechnology applications such as fluorescence microscopy and flow cytometry. These techniques leverage the dye's ability to absorb light at one wavelength and emit it at a longer wavelength, allowing for the visualization and quantification of specific cellular components or populations.

In fluorescence microscopy, rhodamine-based dyes can be used to stain and visualize polymer coatings or specific cellular structures. The specificity of the staining provides qualitative information on uniformity, coverage, and morphology. Flow cytometry also utilizes the fluorescence of these dyes to analyze and sort cells. For instance, the fluorescing capability of rhodamine-fluorophore conjugates in cancer cells has been evaluated using one-color flow cytometry.

In Vitro Imaging of Metal Ions in Cellular Systems

A significant application of fluorescent rhodanine derivatives is the in vitro imaging of metal ions within cellular systems. The fluorescence of many rhodamine-based sensors is initially "switched off" due to a spirolactam ring structure. Upon binding to a specific metal ion, this ring opens, leading to a dramatic increase in fluorescence and a visible color change. This mechanism allows for the sensitive and selective detection of metal ions in biological environments.

Researchers have synthesized rhodamine derivatives capable of detecting and imaging various metal ions, including those with a +3 oxidation state (like Al³⁺, Cr³⁺, and Fe³⁺), inside living cells. These probes have been successfully used for the fluorogenic detection of metal ions in cell lines such as rat skeletal myoblast (L6) cells. Furthermore, rhodamine-based probes have been employed for the fluorescence detection of mercury (Hg(II)) in biological samples. This ability to visualize the fluctuation and localization of metal ions within cells is critical for understanding their roles in physiological and pathological processes.

Tracer Dye Applications in Fluid Dynamics and Material Transport Studies

The chemical compound this compound, a synonym for Rhodamine 6G, is a highly fluorescent dye from the rhodamine family, extensively utilized as a tracer in fluid dynamics and material transport investigations. wikipedia.orgmacschem.usyoutube.com Its intense fluorescence allows for easy and inexpensive detection with fluorometers, making it an ideal candidate for tracking the flow and transport of water. wikipedia.orgyoutube.com The high photostability and significant fluorescence quantum yield of Rhodamine 6G further contribute to its efficacy in these applications. youtube.com

The fundamental principle behind its use as a tracer lies in its ability to be detected at very low concentrations, providing a means to visualize and quantify the movement of fluids. nexsens.com This is particularly valuable in complex systems where understanding flow paths, dispersion, and transport rates is critical. Rhodamine 6G is available in several forms, such as chloride, perchlorate, and tetrafluoroborate, each offering different solubility characteristics. macschem.us

Research Findings in Fluid Dynamics

In the realm of fluid dynamics, Rhodamine 6G serves as a crucial tool for characterizing the hydrodynamic properties of various water systems. It is frequently employed to study water flow and movement, enabling researchers to diagnose flow patterns with fluorometric analysis. macschem.us For instance, it is used in stream hydrodynamics to investigate the interaction between surface water and the streambed. nexsens.com The dye's movement provides insights into advection and dispersion processes within the water body.

Studies have also explored the diffusion of Rhodamine 6G at a molecular level. All-atom molecular dynamics simulations have been used to study the two-dimensional diffusion of a single Rhodamine 6G molecule at the interface between n-decane and water. researchgate.net These simulations revealed an increased mobility of the tracer at the interface compared to its mobility in bulk water, a finding that is in agreement with experimental data. researchgate.net This enhanced mobility is attributed to the orientational ordering of water and n-decane molecules at the interface. researchgate.net

The spectroscopic properties of Rhodamine 6G are central to its application as a tracer. The fluorescence emission is influenced by both the solvent and the concentration of the dye. nih.govelsevierpure.com In a study examining various organic solvents, the fluorescence intensity was found to be highest in methanol and lowest in dimethyl sulfoxide (DMSO). nih.govelsevierpure.com The peak emission wavelength also shifts depending on the solvent, ranging from 568 nm in methanol to 579 nm in DMSO. nih.govelsevierpure.com

SolventPeak Fluorescence Wavelength (nm)Relative Fluorescence Intensity
Methanol568Highest
EthanolNot SpecifiedNot Specified
n-PropanolNot SpecifiedNot Specified
iso-PropanolNot SpecifiedNot Specified
n-ButanolNot SpecifiedNot Specified
n-PentanolNot SpecifiedNot Specified
AcetoneNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)579Lowest
Data derived from a study on the solvent effects on Rhodamine 6G fluorescence. nih.govelsevierpure.com

Concentration also plays a significant role in the fluorescence spectrum of aqueous solutions of Rhodamine 6G. At very dilute concentrations, the peak wavelength is around 550 nm. nih.govelsevierpure.com As the concentration increases, the peak shifts to approximately 620 nm, which is indicative of the formation of Rhodamine 6G aggregates. nih.govelsevierpure.com

Material Transport Studies

In material transport studies, Rhodamine 6G is used to trace the movement of substances within a medium. This has practical applications in various fields, including environmental science and engineering. For example, it is used to simulate the dispersion of pollutants in water bodies. nexsens.com By introducing the dye at a specific point, its spread can be monitored over time to understand how a contaminant would be transported by the water flow.

The compound is also utilized in studies of material transport at the nanoscale. Research has been conducted on the adsorption of Rhodamine 6G onto cellulose microparticles. researchgate.net While no spectroscopic evidence of dye aggregation was observed, a decrease in fluorescence quantum yield and a shortening of fluorescence decay times were noted at higher dye loadings. researchgate.net This suggests that energy migration between dye molecules becomes a significant factor at high concentrations on the surface of the material. researchgate.net

Furthermore, Rhodamine 6G has been employed in the evaluation of phospholipid-based polymeric biomaterials. A staining technique using Rhodamine 6G allows for the visualization of these polymers, which are used in medical devices. mdpi.com The specificity of the stain for these polymers provides qualitative information on the uniformity, coverage, and morphology of coatings, and can be used to identify defects. mdpi.com

Derivatization and Structural Modification for Enhanced Functionality

Rational Design Principles for Novel Rhodanine (B49660) and Rhodamine Analogues

The design of novel rhodanine analogues is a multifactorial process that leverages an understanding of the target's binding site and the inherent chemical properties of the rhodanine core. Key strategies include the manipulation of electronic and steric effects and the hybridization with other pharmacophores to achieve targeted biological activity.

Design Based on Electronic and Steric Effects

The electronic properties of substituents on the rhodanine scaffold, particularly at the N-3 and C-5 positions, play a crucial role in modulating the molecule's reactivity and interaction with biological targets. The introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution across the rhodanine ring system, influencing its ability to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions within a binding pocket. rri.res.in

For instance, in the design of anticancer agents, it has been observed that the nature of the substituent at the 5-position of the rhodanine ring significantly impacts cytotoxicity. A structure-activity relationship study indicated that the activity of certain rhodanine derivatives decreases with an increase in the size of the N-substituents, suggesting a steric hindrance effect. rri.res.in Conversely, in other series, increasing the substituent mass at the third position of the rhodanine moiety has been shown to improve anticancer activity. rri.res.in

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the effects of electronic modifications on the molecular and electrical structure of rhodanine derivatives and their subsequent biological activity. mdpi.com These theoretical calculations help in understanding the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity and the nature of interactions with biological targets. mdpi.com

Pharmacophore Hybridization Strategies for Targeted Activity

Pharmacophore hybridization is a powerful strategy in drug design that involves the covalent linking of two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, and efficacy. researchgate.net This approach aims to combine the beneficial properties of the parent molecules while potentially overcoming their individual limitations. researchgate.net

Rhodanine has been successfully hybridized with various other heterocyclic scaffolds to target a range of biological processes. For example, rhodanine-pyrazoline hybrids have been synthesized and evaluated for their anticancer properties. rri.res.in Similarly, benzimidazole-rhodanine conjugates have demonstrated potent cytotoxic activity against several cancer cell lines. rri.res.in The rationale behind this strategy is that the hybrid molecule may interact with multiple binding sites on a single target or engage with different targets in a signaling pathway, leading to a synergistic effect.

In the context of anticancer drug design, rhodanine-piperazine hybrids have been developed as potential inhibitors of key tyrosine kinases such as VEGFR, EGFR, and HER2. colab.ws This strategic design aims to simultaneously disrupt critical signaling pathways involved in both tumor growth and the formation of new blood vessels that supply the tumor. colab.ws The rhodanine scaffold in these hybrids often serves as a central heteroaromatic ring that can be further functionalized to optimize interactions with the target enzymes. colab.ws

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are fundamental to understanding how specific structural features of rhodanine derivatives contribute to their biological activity. These investigations involve the synthesis of a series of analogues with methodical variations in their substituents and heterocyclic scaffolds, followed by the evaluation of their biological effects.

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

The chemical reactivity and biological activity of rhodanine derivatives are highly dependent on the nature and position of substituents on the rhodanine core. nih.gov The most common positions for modification are the N-3 and C-5 positions. nih.gov

Substituents at the C-5 position, often introduced via Knoevenagel condensation, can significantly influence the molecule's interaction with target proteins. For example, in a series of 5-substituted rhodanines with anticancer activity, the introduction of a benzylidene moiety at the C-5 position was found to be more favorable for inhibitory potency against PRL-3 than a 5-naphthylidene substitution. rri.res.in Furthermore, the electronic nature of the substituent on the 5-benzylidene ring can fine-tune the activity. For instance, a 5-(2-fluorobenzylidene) substituted rhodanine analogue of sorafenib exhibited superior antitumor activity compared to the parent drug. rri.res.in

Modifications at the N-3 position also play a critical role in determining the biological profile. In some cases, smaller substituents at the N-3 position are preferred to avoid steric clashes in the binding site. rri.res.in However, in other instances, the introduction of larger or more functionalized groups at this position can lead to enhanced activity. For example, N-3 substitution with an acetic acid moiety has been a common strategy in the design of rhodanine-based inhibitors. rri.res.in

The simultaneous substitution at both the N-3 and C-5 positions often leads to a general increase in anticancer activity compared to monosubstituted derivatives. rri.res.in

Below is a data table summarizing the structure-activity relationship of some rhodanine derivatives against various cancer cell lines.

CompoundN-3 SubstituentC-5 SubstituentCancer Cell LineIC50 (µM)
6 2-(4-chlorophenyl)ethyl-A54943.6
9 -4-[3-(4-methoxyphenyl)-3-oxopropenyl]benzylideneHeLa28.3
9 -4-[3-(4-methoxyphenyl)-3-oxopropenyl]benzylideneHT2924.5
9 -4-[3-(4-methoxyphenyl)-3-oxopropenyl]benzylideneA54926.6
9 -4-[3-(4-methoxyphenyl)-3-oxopropenyl]benzylideneMCF-728.6
14 -4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-77.67 (µg/mL)
15 -4-((4-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-711.7 (µg/mL)
25 -2-fluorobenzylideneA5490.8
25 -2-fluorobenzylideneH4601.3
25 -2-fluorobenzylideneHT292.8
32 acetic acid1H-benzo[d]imidazol-2-ylHL-600.21
32 acetic acid1H-benzo[d]imidazol-2-ylMDA-MB-2010.33
32 acetic acid1H-benzo[d]imidazol-2-ylRaji1.23
32 acetic acid1H-benzo[d]imidazol-2-ylA5492.67

Influence of Heterocyclic Scaffolds on Performance and Selectivity

The core rhodanine heterocycle can be considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for the design of ligands for a variety of biological targets. rri.res.in The performance and selectivity of rhodanine-based compounds can be significantly influenced by the nature of other heterocyclic rings incorporated into the molecule.

For instance, the hybridization of rhodanine with a furochromone scaffold has yielded a compound with potent activity against breast cancer cells. rri.res.in Similarly, a thiazolyl-rhodanine derivative has demonstrated remarkable cytotoxic activity against hepatocellular carcinoma and breast cancer cell lines. rri.res.in

The rationale for incorporating different heterocyclic scaffolds is to explore new chemical space and to introduce novel interactions with the target protein. For example, a heterocyclic ring might provide additional hydrogen bond donors or acceptors, or it may possess a specific geometry that complements the binding site. The choice of the heterocyclic partner in a hybrid molecule is often guided by its known biological activity or its ability to mimic a particular structural motif.

Supramolecular Assembly and Material Integration

The ability of rhodanine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies. The self-assembly of these molecules can lead to the formation of well-ordered structures with potential applications in materials science and nanotechnology.

The field of polyrhodanine (PR)-based biomaterials is an emerging area of research. nih.gov PR is a conducting polymer that exhibits properties such as biocompatibility and biodegradability, making it a candidate for biomedical applications including biosensing, antimicrobial treatments, and anticancer therapies. nih.gov The synthesis of polyrhodanine-based nanocomposites, for example with iron oxide and graphene oxide, has been explored for these purposes. thieme-connect.de

While the focus has largely been on the polymeric form, the self-assembly of discrete rhodanine derivatives is also of interest. The supramolecular structure of rhodanine compounds, particularly those functionalized with azodyes, has been reviewed, highlighting their potential in forming organized structures. The integration of rhodanine units into larger molecular frameworks, such as core-expanded naphthalene diimides, has been shown to be an effective strategy for tuning the energy levels and optical properties of organic semiconductors. These rhodanine-bridged materials have been investigated for their potential use in n-type organic thin-film transistors and perovskite solar cells.

However, the rational design and controlled supramolecular assembly of "Rhodanine 6GDN" and its close analogues into functional materials is a field that is still in its early stages of exploration. Further research is needed to fully understand and exploit the potential of these compounds in the development of advanced materials.

Formation of Complexing Films and Polymeric Structures

The inherent ability of the rhodanine moiety to chelate with metal ions is a cornerstone of its utility in analytical chemistry. mdpi.commdpi.com This property is harnessed and amplified by polymerizing rhodanine derivatives or immobilizing them as films on surfaces, creating materials capable of selectively capturing and detecting metal ions. mdpi.commdpi.com The nitrogen and sulfur atoms within the rhodanine ring, along with exocyclic atoms, act as donor sites for coordinating with metal cations. mdpi.com

Polymeric structures based on rhodanine are synthesized to create robust and reusable sensors. ias.ac.in For instance, water-soluble polymeric chemosensors have been developed by copolymerizing a functional rhodanine-based monomer with a hydrophilic co-monomer like acrylamide. ias.ac.in These polymers exhibit advantages over small-molecule sensors in terms of stability, ease of handling, and reusability. ias.ac.in The polymerization process can be achieved through methods like conventional free-radical precipitation polymerization. ias.ac.in

Another significant application is the creation of chemically modified electrodes (CMEs) where rhodanine derivatives are immobilized to form thin, complexing films. mdpi.commdpi.com These films are generated through electrochemical methods, such as controlled potential electrolysis, which grafts the complexing units onto the electrode surface. mdpi.commdpi.com The resulting modified electrodes can be used for the sensitive and selective electrochemical detection of heavy metal ions like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). mdpi.com The structure of the rhodanine derivative significantly influences the characteristics and efficacy of the resulting film. mdpi.com

Table 1: Research Findings on Rhodanine-Based Complexing Films and Polymers

Material/Derivative Method of Formation Target Analyte(s) Key Findings Reference(s)
(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) & 5-(4 diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) Controlled Potential Electrolysis (CPE) to form chemically modified electrodes. Heavy metal ions (Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺) The modified electrodes detected all tested metal ions, showing the highest intensity for Pb²⁺. The azulene-containing derivative (R1) proved more sensitive for film formation and recognition. mdpi.com
Poly(AM-GRBD) (a polymeric sensor based on a rhodamine B derivative) Free radical precipitation copolymerization. Cr³⁺, Fe³⁺, Hg²⁺ The water-soluble polymer acts as a fluorescent and chromogenic sensor, with fluorescence enhanced in the presence of the target ions. ias.ac.in
Rhodanine-based azo dyes Chemical synthesis via diazotization and coupling. Fe³⁺ The azo derivative showed a high affinity and sensitivity for Fe³⁺ ions, forming a 1:2 complex and enabling spectrophotometric detection. mdpi.com
Rhodanine derivative-based polymer membrane Incorporation of rhodanine derivative (ionophore) into a PVC matrix. Cd²⁺ The sensor exhibited a Nernstian response over a wide concentration range with a fast response time and good durability. researchgate.net

Integration into Nanomaterials for Enhanced Properties and Functionality

The integration of rhodanine and its polymer, polyrhodanine (PR), into nanomaterials has opened new avenues for advanced applications, particularly in the biomedical field. nih.govnih.gov Combining rhodanine's chemical reactivity with the unique physical properties of nanoparticles results in hybrid materials with synergistic capabilities. nih.govresearchgate.net Polyrhodanine can be used as a coating or shell on various nanoparticle cores, enhancing their stability, biocompatibility, and functionality. nih.govnih.gov The surface of polyrhodanine can be easily modified, making it a valuable component for creating functional nanocomposites. nih.gov

One common strategy involves the in-situ polymerization of rhodanine monomers on the surface of nanoparticles. nih.gov For example, PR has been successfully polymerized on zinc oxide (ZnO) nanoparticles. nih.gov In this process, the ZnO surface is often functionalized with thiol groups, which have a strong affinity for silver ions (Ag⁺). These silver ions then initiate the chemical oxidative polymerization of rhodanine around the nanoparticle core. nih.gov This method creates a core-shell structure where the ZnO core provides properties like antimicrobial activity, and the PR shell offers a functionalizable surface for further modifications or enhances biocompatibility. nih.gov

Similarly, polyrhodanine has been used to stabilize magnetic nanoparticles (MNPs) such as iron(III) oxide (Fe₃O₄) and incorporate them into larger composite structures with materials like graphene oxide. nih.gov The polymer coating on MNPs helps to overcome issues like aggregation and surface oxidation, which can limit their application. nih.gov These polyrhodanine-based magnetic nanocomposites are being explored for targeted drug delivery and as antibacterial agents. nih.govnih.gov The unique functional groups in the rhodanine monomer, including carbonyl, amine, and thiol groups, facilitate the binding of the resulting polymer to nanoparticle surfaces and can also interact with biological targets. nih.gov

Table 2: Research on Rhodanine Integration into Nanomaterials

Nanomaterial Core Material Rhodanine Component Method of Integration Enhanced Properties/Functionality Reference(s)
PR/ZnO Nanoparticles Zinc Oxide (ZnO) Polyrhodanine (PR) Chemical oxidation polymerization of rhodanine initiated by Ag⁺ ions on the functionalized ZnO surface. The PR coating allows the nanoparticles to readily bind to parasite membranes, disrupting cellular functions for antiprotozoal activity. nih.gov
PR-stabilized Fe₃O₄/Graphene Oxide Iron(III) Oxide (Fe₃O₄) Polyrhodanine (PR) Chemical oxidative polymerization of rhodanine in the presence of Fe₃O₄ nanoparticles and graphene oxide. Creates a stable nanocompound with low toxicity, suitable as a potential drug carrier with antibacterial effects. nih.gov
Silica/Ag/PR Nanocomposite Silica (SiO₂) Polyrhodanine (PR) Silver ions (Ag⁺) are attached to the nanoparticle surface, which then catalyze the polymerization of rhodanine monomers. The resulting nanocomposite exhibits a dark color due to the presence of polyrhodanine. nih.gov
Rhodamine B-loaded PLGA NPs Poly(lactic-co-glycolic acid) (PLGA) Rhodamine B Single emulsion-solvent evaporation technique. Encapsulation of the fluorescent dye for applications in diagnostic imaging and tracking drug delivery. nih.gov

Based on a comprehensive review of scientific literature, there is no specific chemical compound identified as "this compound." Consequently, generating an article with detailed, scientifically accurate research findings solely on this subject, as per the provided outline, is not possible. The information required to populate the sections on advanced chemical research and applications does not exist for a compound with this designation.

Research in the specified areas has been conducted on the broader class of Rhodanine derivatives and the well-known dye Rhodamine 6G , but not on a specific entity named "this compound." To maintain scientific accuracy and avoid generating speculative or unsubstantiated content, the article cannot be produced as requested.

Q & A

What are the key considerations for synthesizing Rhodanine 6GDN derivatives with enhanced bioactivity?

Basic Research Focus
Synthesis protocols must prioritize reproducibility and purity validation. Common methods include:

  • Knoevenagel condensation : Used to introduce substituents at the 5-position of the rhodanine core, critical for modulating biological activity .
  • HPLC and NMR characterization : Essential for verifying structural integrity and purity, as impurities can skew bioactivity results .
  • Hybrid molecule design : Combining rhodanine with pharmacophores like pyrazole or NSAID fragments (e.g., diclofenac) to exploit synergistic effects .

How can researchers resolve contradictions in reported IC50 values for this compound against protozoan pathogens?

Advanced Research Focus
Discrepancies often arise from methodological variability. Mitigation strategies include:

  • Standardized assay conditions : Control factors like incubation time, solvent choice (DMSO vs. ethanol), and pathogen strain specificity (e.g., T. brucei gambiense Feo strain vs. other strains) .
  • Dose-response validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) to confirm potency ranges (e.g., IC50 = 0.6–0.7 mM) .
  • Meta-analysis : Compare datasets across studies while accounting for differences in cell viability assays (MTT vs. resazurin) .

What experimental models are most suitable for evaluating this compound’s antitumor mechanisms?

Advanced Research Focus
Prioritize models that align with hypothesized molecular targets:

  • In vitro kinase inhibition assays : Test affinity for Pim-1/2/3 kinases using fluorescence polarization or radiometric assays .
  • Apoptosis pathways : Measure Bcl-2/Bax expression ratios in cancer cell lines (e.g., HeLa or MCF-7) via western blotting .
  • In vivo xenograft models : Use immunodeficient mice to assess tumor regression, ensuring pharmacokinetic parameters (e.g., bioavailability) are quantified .

How should researchers design studies to assess this compound’s potential off-target effects?

Advanced Research Focus
Employ multi-tiered screening:

  • High-throughput profiling : Use panels like Eurofins’ SafetyScreen44 to evaluate cytotoxicity, ion channel modulation, and CYP450 inhibition .
  • Transcriptomic analysis : RNA sequencing can identify unintended gene expression changes in non-target tissues .
  • Docking simulations : Predict off-target binding using software like AutoDock Vina, cross-referenced with Protein Data Bank (PDB) structures .

What methodologies optimize the stability of this compound in long-term storage?

Basic Research Focus
Stability is influenced by environmental factors:

  • Temperature and humidity : Store lyophilized compounds at -20°C in desiccators to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation, validated via UV-Vis spectroscopy over 6-month periods .
  • Solvent selection : Avoid aqueous buffers for stock solutions; use DMSO with aliquots to minimize freeze-thaw cycles .

How can researchers address reproducibility challenges in this compound’s anti-inflammatory activity studies?

Advanced Research Focus
Reproducibility requires rigorous documentation:

  • Provenance tracking : Record batch numbers, synthesis dates, and storage conditions using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • In vivo model standardization : Use genetically homogeneous animal cohorts and control diets to reduce variability .
  • Blinded experiments : Implement double-blind protocols for subjective endpoints (e.g., histopathological scoring) .

What are best practices for integrating this compound into combination therapies?

Advanced Research Focus
Synergy studies require systematic approaches:

  • Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
  • Pharmacokinetic alignment : Match half-lives of co-administered drugs (e.g., diclofenac) to ensure concurrent bioavailability .
  • Resistance monitoring : Serial passage assays to detect emergent resistance in pathogens or cancer cells .

How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be interpreted?

Advanced Research Focus
Context-dependent outcomes necessitate:

  • Dose-dependent assays : Measure ROS levels (e.g., via DCFH-DA probes) across concentrations to identify redox switching thresholds .
  • Cell-type specificity : Compare normal vs. cancerous cells, as redox modulation may differ (e.g., Nrf2 activation in healthy cells vs. ROS overload in malignancies) .
  • In vivo redox markers : Quantify glutathione (GSH) and malondialdehyde (MDA) in target tissues .

What computational tools are recommended for predicting this compound’s binding affinity to novel targets?

Basic Research Focus
Leverage in silico methods for hypothesis generation:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER for assessing binding stability over time .
  • QSAR models : Develop regression models using descriptors like logP and polar surface area to predict bioactivity .
  • Virtual screening : Use ZINC15 or ChEMBL libraries to identify structurally analogous targets .

How can researchers ensure ethical rigor in preclinical studies involving this compound?

Basic Research Focus
Adhere to established frameworks:

  • IACUC protocols : Define humane endpoints and sample sizes justified by power analysis .
  • FAIR data sharing : Deposit raw datasets in repositories like Figshare with CC-BY licenses .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.